4-Iodo-6-methoxypyridine-2-sulfonyl chloride
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Overview
Description
4-Iodo-6-methoxypyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H5ClINO3S and a molecular weight of 333.53 g/mol . It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of an iodine atom at the 4-position, a methoxy group at the 6-position, and a sulfonyl chloride group at the 2-position of the pyridine ring.
Preparation Methods
The synthesis of 4-Iodo-6-methoxypyridine-2-sulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the iodination of 6-methoxypyridine, followed by sulfonylation to introduce the sulfonyl chloride group. The reaction conditions often involve the use of reagents such as iodine and chlorosulfonic acid under controlled temperatures .
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
4-Iodo-6-methoxypyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Coupling Reactions: The iodine atom at the 4-position makes this compound suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, where it can react with boronic acids to form biaryl compounds.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while the sulfonyl chloride group can be reduced to sulfonyl hydrides under specific conditions.
Scientific Research Applications
4-Iodo-6-methoxypyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodo-6-methoxypyridine-2-sulfonyl chloride is primarily based on its ability to undergo substitution and coupling reactions. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles. This reactivity is exploited in the synthesis of complex molecules, where the compound serves as a versatile intermediate .
Comparison with Similar Compounds
4-Iodo-6-methoxypyridine-2-sulfonyl chloride can be compared with other sulfonyl chloride derivatives and iodinated pyridines:
4-Iodo-2-methoxypyridine: Similar in structure but lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.
6-Methoxypyridine-3-sulfonyl chloride: Lacks the iodine atom, which limits its use in cross-coupling reactions.
3-Iodo-4-methoxypyridine: Similar in reactivity but differs in the position of the iodine and methoxy groups, affecting its chemical behavior.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various chemical transformations.
Properties
Molecular Formula |
C6H5ClINO3S |
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Molecular Weight |
333.53 g/mol |
IUPAC Name |
4-iodo-6-methoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClINO3S/c1-12-5-2-4(8)3-6(9-5)13(7,10)11/h2-3H,1H3 |
InChI Key |
WEMQYJLWLAZSMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=C1)I)S(=O)(=O)Cl |
Origin of Product |
United States |
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